
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine, methyl, and trimethylsilyl groups in this compound imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of the bromine atom at the 3-position of carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Introduction of the methyl group at the 9-position using methyl iodide or dimethyl sulfate in the presence of a base.
Trimethylsilylation: Introduction of the trimethylsilyl group at the 6-position using trimethylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted carbazoles, biaryl compounds, and carbazole derivatives with different functional groups.
科学研究应用
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole has diverse applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: Employed in the study of biological systems and as a probe for biochemical assays.
作用机制
The mechanism of action of 3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole depends on its application:
Organic Electronics: Functions as an electron donor or acceptor, facilitating charge transport in electronic devices.
Pharmaceuticals: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: Contributes to the formation of stable and conductive materials through its unique structural properties.
相似化合物的比较
Similar Compounds
3-Bromo-9-methyl-6-trifluoroacetylcarbazole: Similar structure but with a trifluoroacetyl group instead of a trimethylsilyl group.
9-Methyl-6-(trimethylsilyl)-9H-carbazole: Lacks the bromine atom at the 3-position.
3-Bromo-9H-carbazole: Lacks the methyl and trimethylsilyl groups.
Uniqueness
3-Bromo-9-methyl-6-(trimethylsilyl)-9H-carbazole is unique due to the combination of bromine, methyl, and trimethylsilyl groups, which impart distinct reactivity and properties. This makes it a valuable compound for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
220025-20-7 |
|---|---|
分子式 |
C16H18BrNSi |
分子量 |
332.31 g/mol |
IUPAC 名称 |
(6-bromo-9-methylcarbazol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C16H18BrNSi/c1-18-15-7-5-11(17)9-13(15)14-10-12(19(2,3)4)6-8-16(14)18/h5-10H,1-4H3 |
InChI 键 |
HNQKUWZJQHGSHF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)[Si](C)(C)C)C3=C1C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


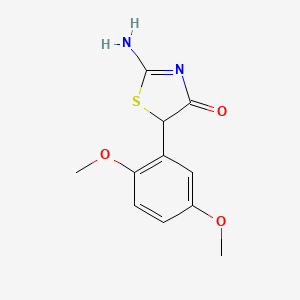

![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)
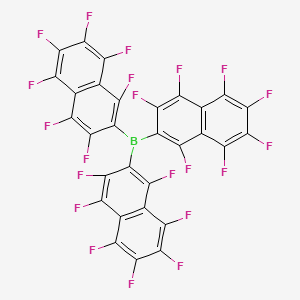
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)
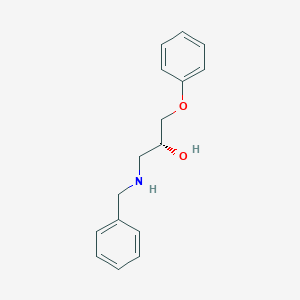
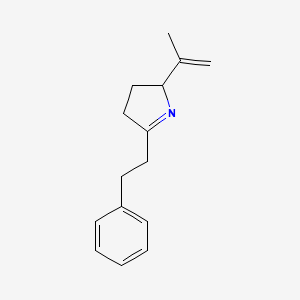

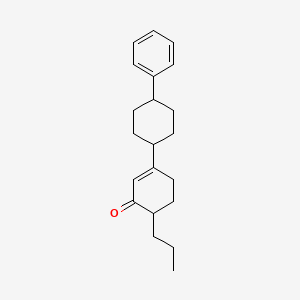
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)
